Methyl 2-(2,2-dimethyl-1,3-dioxolan-4-yl)-2-hydroxyacetate

Description

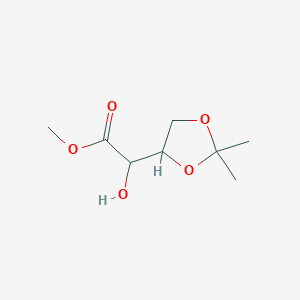

Methyl 2-(2,2-dimethyl-1,3-dioxolan-4-yl)-2-hydroxyacetate is a chiral ester featuring a 1,3-dioxolane ring fused with a hydroxyacetate moiety. The compound’s structure includes a methyl ester group, a hydroxyl group at the α-position of the acetate, and a 2,2-dimethyl-1,3-dioxolane ring. This combination confers unique stereochemical and functional properties, making it valuable in organic synthesis, particularly as a chiral building block or protecting group in pharmaceuticals and fine chemicals .

Properties

IUPAC Name |

methyl 2-(2,2-dimethyl-1,3-dioxolan-4-yl)-2-hydroxyacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O5/c1-8(2)12-4-5(13-8)6(9)7(10)11-3/h5-6,9H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSFASCPVVJBLRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(O1)C(C(=O)OC)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2,2-dimethyl-1,3-dioxolan-4-yl)-2-hydroxyacetate typically involves the reaction of 2,2-dimethyl-1,3-dioxolane-4-methanol with methyl chloroacetate in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The product is then purified using standard techniques such as distillation or recrystallization .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods also focus on minimizing waste and ensuring the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2,2-dimethyl-1,3-dioxolan-4-yl)-2-hydroxyacetate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of a primary or secondary alcohol.

Substitution: Formation of substituted esters or amides.

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis

- Reagent in Chemical Reactions : This compound serves as a versatile reagent in organic synthesis, particularly for the preparation of various dioxolane derivatives. Its unique structural properties allow it to participate in multiple chemical reactions, including hydrolysis and oxidation.

- Polymer Production : Methyl 2-(2,2-dimethyl-1,3-dioxolan-4-yl)-2-hydroxyacetate is utilized in the production of polymers and resins due to its capability to undergo polymerization reactions.

2. Biological Studies

- Enzyme-Catalyzed Reactions : In biological research, this compound is employed to study enzyme-catalyzed reactions involving ester hydrolysis. Its reactivity allows researchers to gain insights into enzymatic mechanisms and kinetics.

3. Medicinal Chemistry

- Intermediate in Pharmaceutical Synthesis : this compound is used as an intermediate in the synthesis of pharmaceutical compounds. Its derivatives may exhibit biological activity that can be harnessed for therapeutic purposes.

Case Studies

Case Study 1: Development of Bio-Based Solvents

A notable application of this compound is highlighted in the development of bio-based solvents. A case study investigated methyl(2,2-dimethyl-1,3-dioxolan-4-yl)methyl carbonate as an alternative aprotic solvent. The study emphasized the importance of synthesizing new bio-based solvents that are less hazardous and more sustainable compared to traditional solvents. The methodology included in silico modeling and experimental testing to evaluate the solvent's performance and toxicity .

Mechanism of Action

The mechanism of action of Methyl 2-(2,2-dimethyl-1,3-dioxolan-4-yl)-2-hydroxyacetate involves its interaction with specific molecular targets. The dioxolane ring can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol, which can further interact with biological pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

The following table highlights structural differences between Methyl 2-(2,2-dimethyl-1,3-dioxolan-4-yl)-2-hydroxyacetate and analogous compounds:

Physicochemical Properties

- Molecular Weight and Polarity: The methyl ester (C₈H₁₂O₅) is less lipophilic than its ethyl analog (C₁₀H₁₆O₅), which may reduce solubility in non-polar solvents . The sodium salt derivative exhibits significantly higher aqueous solubility due to ionic character, making it suitable for biological applications .

- Stability: The dioxolane ring improves resistance to acid-catalyzed hydrolysis compared to non-cyclic esters (e.g., Methyl 2-hydroxyacetate in ) . The azido derivative () is thermally sensitive due to the azide group, limiting its use in high-temperature reactions .

Reactivity and Functional Group Comparisons

- Hydroxyl vs. Azido Group :

- Ester Variations :

Biological Activity

Methyl 2-(2,2-dimethyl-1,3-dioxolan-4-yl)-2-hydroxyacetate is a compound that has garnered attention for its potential applications in various fields, particularly in the development of bio-based solvents and its biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a dioxolane ring structure that contributes to its unique properties. The compound can be synthesized from glycerol and has been investigated for its solubility parameters and toxicity profiles.

Structural Formula

The molecular formula of the compound is , which includes:

- Dioxolane ring : Provides stability and solubility.

- Hydroxyacetate group : Imparts potential biological activity.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of dioxolane have shown significant activity against various bacterial strains. Studies suggest that the presence of hydroxyl groups enhances the interaction with microbial membranes, leading to increased permeability and cell lysis.

Cytotoxicity and Anti-inflammatory Activity

In vitro studies have demonstrated that this compound may exhibit cytotoxic effects on certain cancer cell lines. For example:

- Cytotoxicity Assays : The compound was tested against Vero cells, showing IC50 values indicating moderate cytotoxicity.

- Anti-inflammatory Effects : Similar compounds have been studied for their ability to inhibit pro-inflammatory cytokines in macrophages.

Case Study 1: Development as a Bio-Based Solvent

A study highlighted the challenges in developing bio-based solvents using methyl(2,2-dimethyl-1,3-dioxolan-4-yl)methyl carbonate (MMC) as a case study. The research focused on:

- Synthesis : Developed through glycerol transformation.

- Toxicity Testing : Emphasized the importance of early-stage toxicity assessments to ensure safety in applications .

Case Study 2: Comparative Analysis of Biological Activity

A comparative analysis was conducted on various dioxolane derivatives to evaluate their biological activities. The findings included:

| Compound | IC50 (µM) | Antimicrobial Activity | Notes |

|---|---|---|---|

| Dioxolane A | 25 | Effective against E. coli | High solubility |

| Dioxolane B | 30 | Moderate activity against S. aureus | Lower cytotoxicity |

| Methyl Dioxolane | 15 | Strong activity against both strains | Potential for further development |

The biological activity of this compound can be attributed to several mechanisms:

- Cell Membrane Disruption : Interaction with lipid bilayers leading to increased permeability.

- Inhibition of Enzymatic Activity : Compounds may act as enzyme inhibitors affecting metabolic pathways in target cells.

Q & A

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : The compound’s flash point (80.9°C, ) necessitates fire-resistant storage. Use fume hoods to avoid inhalation of vapors (Vapour Pressure: 0.215 mmHg at 25°C). PPE (gloves, goggles) is mandatory due to potential skin/eye irritation. Neutralize waste with 6N NaOH (as in ) before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.